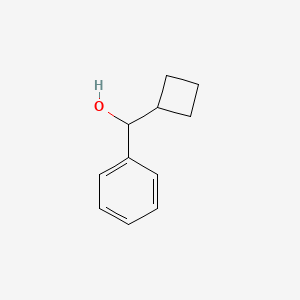Cyclobutyl(phenyl)methanol
CAS No.:
Cat. No.: VC18739288
Molecular Formula: C11H14O
Molecular Weight: 162.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H14O |
|---|---|
| Molecular Weight | 162.23 g/mol |
| IUPAC Name | cyclobutyl(phenyl)methanol |
| Standard InChI | InChI=1S/C11H14O/c12-11(10-7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6,10-12H,4,7-8H2 |
| Standard InChI Key | GDYSMSKNJQTILD-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C1)C(C2=CC=CC=C2)O |
Introduction
Cyclobutyl(phenyl)methanol is an organic compound characterized by a cyclobutyl group and a phenyl group attached to a methanol moiety. Its molecular formula is C11H14O, and it has a molecular weight of approximately 162.23 g/mol . This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications in synthesizing more complex molecules.
Synthesis Methods
Several synthesis methods for cyclobutyl(phenyl)methanol have been reported, although detailed procedures are not widely documented in the literature. Generally, the synthesis of such compounds involves the use of Grignard reagents, reduction reactions, and other organic synthesis techniques.
Biological Activities and Applications
Research indicates that cyclobutyl(phenyl)methanol and its derivatives exhibit significant biological activity. Compounds with similar structures have shown promising results in inhibiting certain enzymes or biological pathways, making them potential candidates for drug development targeting neurological disorders and other conditions. The specific mechanisms of action often involve interactions with neurotransmitter systems or metabolic pathways.
Interaction Studies
Interaction studies involving cyclobutyl(phenyl)methanol focus on its ability to bind with specific enzymes and receptors. These studies help elucidate its role in modulating biological pathways and highlight its potential therapeutic effects. Understanding these interactions is crucial for developing compounds with enhanced efficacy and specificity in targeting biological systems.
Comparison with Similar Compounds
Several compounds share structural similarities with cyclobutyl(phenyl)methanol, each possessing unique characteristics:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| Cyclobutylamine | Cyclobutane ring with an amine group | Lacks the phenolic hydroxyl group |
| Phenylmethanamine | Phenol ring attached to an amine | Lacks the cyclobutane structure |
| Cyclobutyl(phenyl)carbinol | Similar structure but with a different functional group | Hydroxymethyl instead of hydroxymethyl |
| Dicyclopropyl(phenyl)methanol | Contains two cyclopropane rings | Increased steric hindrance compared to cyclobutyl |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume